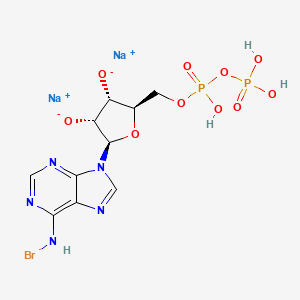

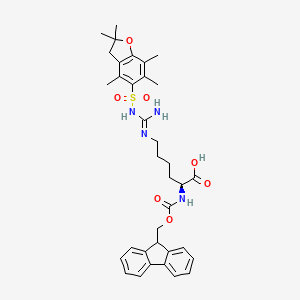

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

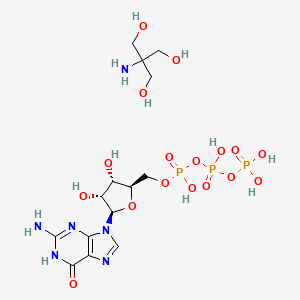

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside is a chemical compound that is extensively used in the biomedical industry . It is being investigated for its therapeutic potential against Alzheimer’s and Parkinson’s diseases . Beyond neurodegenerative disorders, this compound’s potential as a cancer cell inhibitor is also being explored .

Synthesis Analysis

The synthesis of Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside involves controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside . This process results in a mixture of the 3,4-di-, 3,6-di-, and 3,4,6-tri-O-benzyl derivatives . The major product of this process is the 3,6-di- derivative .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside include condensation with 2-methyl- (3,4,6-tri-O-acetul-1,2-dideoxy-alpha-D-glucopyrano)- [2,1-d]-2-oxazoline . This reaction yields a disaccharide, which is then purified, and the allyl group and benzyl substituents are removed through hydrogenolysis .科学的研究の応用

Synthesis of Chitobiose Derivatives

This compound has been used in the synthesis of chitobiose derivatives by the oxazoline procedure . The process involves controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside, which results in a mixture of the 3,4-di-, 3,6-di-, and 3,4,6-tri-O-benzyl derivatives .

Pharmaceutical Applications

Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside, a related compound, has significant pharmaceutical potential. It can be employed in the research of various diseases and exhibits potential antibacterial, antitumor, and antiviral activities .

Biological Research

The compound has been used in biological research, particularly in studies involving Escherichia coli. The bacteria’s ability to grow on a series of acetylated and glycosylated compounds has been investigated .

Synthesis of Glycosylcysteine Conjugates

In the field of biochemistry, the compound has been used in the synthesis of glycosylcysteine conjugates . These conjugates play a crucial role in protein glycosylation, a process that is vital for cellular function and communication.

Synthesis of HNK-1 Antigenic Trisaccharide

The compound has been used in the synthesis of a sulfo-mimetic of the HNK-1 antigenic trisaccharide . This trisaccharide is related to the HNK-1 antigen, which is involved in cell-cell interactions during development and regeneration of the nervous system .

Glycoprotein Synthesis

The compound has been used in the site-specific synthesis of cysteine-bridged glycoproteins . Glycoproteins are proteins that have sugar molecules attached, playing essential roles in the immune response and cell-cell communication.

特性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-3-14-30-25-22(26-18(2)27)24(31-16-20-12-8-5-9-13-20)23(28)21(32-25)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)/t21-,22-,23-,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGROPIGBZKSGI-FXEFVXDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。